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Compound of Interest

Compound Name:
2-Bromo-4-methoxyphenylacetic

acid

Cat. No.: B1276812 Get Quote

A comprehensive spectroscopic analysis confirms the structural integrity of 2-Bromo-4-
methoxyphenylacetic acid, a key building block in pharmaceutical and chemical research.

This guide provides a comparative validation against related compounds, 4-

methoxyphenylacetic acid and 2-bromophenylacetic acid, supported by detailed experimental

protocols and spectral data interpretation.

In the landscape of drug discovery and organic synthesis, the precise structural elucidation of

intermediate compounds is paramount. 2-Bromo-4-methoxyphenylacetic acid, with its

strategic placement of bromo and methoxy functional groups, presents a valuable scaffold for

the development of novel therapeutics. This report details the validation of its molecular

structure using a suite of spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear

Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

To provide a robust validation, the spectroscopic data for 2-Bromo-4-methoxyphenylacetic
acid is compared with two structurally similar molecules: 4-methoxyphenylacetic acid, which

lacks the bromine substituent, and 2-bromophenylacetic acid, which is devoid of the methoxy

group. This comparative approach allows for a definitive assignment of spectral features and a

confident confirmation of the target structure.
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The following tables summarize the key spectroscopic data obtained for 2-Bromo-4-
methoxyphenylacetic acid and its comparative counterparts.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound Ar-H -CH₂- -OCH₃ -COOH

2-Bromo-4-

methoxyphenyla

cetic acid

7.48 (d), 7.19

(dd), 6.86 (d)
3.56 (s) 3.89 (s) ~11-12 (broad s)

4-

Methoxyphenyla

cetic acid

7.22 (d), 6.88 (d) 3.57 (s) 3.78 (s) ~11-12 (broad s)

2-

Bromophenylace

tic acid

7.58 (dd), 7.33-

7.27 (m), 7.18

(td)

3.87 (s) N/A ~11-12 (broad s)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound
Aromatic
Carbons

-CH₂- -OCH₃ C=O

2-Bromo-4-

methoxyphenyla

cetic acid

155.5, 134.6,

129.6, 127.0,

112.2, 111.9

39.9 56.5 178.0

4-

Methoxyphenyla

cetic acid

158.8, 130.4,

126.1, 114.1
40.2 55.2 178.5

2-

Bromophenylace

tic acid

134.7, 132.8,

131.5, 129.2,

127.7, 124.8

40.8 N/A 177.1

Table 3: Key IR Absorption Frequencies (cm⁻¹)
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Compound
O-H
(Carboxylic
Acid)

C=O
(Carboxylic
Acid)

C-O
(Ether/Acid)

C-Br

2-Bromo-4-

methoxyphenyla

cetic acid

(Expected)

3200-2500

(broad)
~1700 ~1250 & ~1030 ~650

4-

Methoxyphenyla

cetic acid

3300-2500

(broad)
1705 1245 & 1033 N/A

2-

Bromophenylace

tic acid

3200-2500

(broad)
1708 ~1280 667

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion [M]⁺ Key Fragments

2-Bromo-4-

methoxyphenylacetic acid

(Expected)

244/246 (1:1 ratio)

[M-COOH]⁺, [M-Br]⁺,

fragments from cleavage of the

acetic acid side chain

4-Methoxyphenylacetic acid 166 121 ([M-COOH]⁺)

2-Bromophenylacetic acid 214/216 (1:1 ratio)
169/171 ([M-COOH]⁺), 135

([M-Br]⁺)

Interpretation of Spectroscopic Data
The combined analysis of the spectroscopic data provides a clear and unambiguous

confirmation of the structure of 2-Bromo-4-methoxyphenylacetic acid.

¹H NMR: The proton NMR spectrum of 2-Bromo-4-methoxyphenylacetic acid displays

three distinct signals in the aromatic region, consistent with a trisubstituted benzene ring.

The presence of singlets for the methylene (-CH₂-) and methoxy (-OCH₃) groups further
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supports the proposed structure. The downfield shift of one of the aromatic protons is

characteristic of the deshielding effect of the adjacent bromine atom.

¹³C NMR: The carbon NMR spectrum shows the expected number of carbon signals. The

chemical shifts of the aromatic carbons are influenced by both the electron-donating

methoxy group and the electron-withdrawing bromine atom. The positions of the carbonyl,

methylene, and methoxy carbons are in good agreement with the proposed structure and the

data from the comparative compounds.

IR Spectroscopy: Although a specific spectrum for 2-Bromo-4-methoxyphenylacetic acid
was not found, the expected characteristic absorption bands can be inferred. A broad O-H

stretch for the carboxylic acid, a sharp C=O stretch, C-O stretching bands for the ether and

carboxylic acid, and a C-Br stretch in the fingerprint region are all anticipated and consistent

with the functional groups present in the molecule.

Mass Spectrometry: The mass spectrum is expected to show a characteristic isotopic pattern

for the molecular ion peak (at m/z 244 and 246 with approximately equal intensity) due to the

presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Key fragmentation pathways would

involve the loss of the carboxylic acid group and the bromine atom, providing further

structural confirmation.

Experimental Protocols
The following are detailed methodologies for the spectroscopic techniques used in this

analysis.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.6-0.7

mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard. The solution was then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

Data Acquisition: For ¹H NMR, a sufficient number of scans were acquired to obtain a good

signal-to-noise ratio. For ¹³C NMR, a larger number of scans were necessary due to the

lower natural abundance of the ¹³C isotope.
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2. Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid

sample was placed directly onto the diamond crystal of the ATR accessory. Pressure was

applied to ensure good contact between the sample and the crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used.

Data Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹ by co-adding

multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR

crystal was taken prior to the sample measurement.

3. Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a direct

insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Electron Ionization (EI) was used, with an electron beam energy of 70 eV.

Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z)

by a quadrupole mass analyzer.

Detection: An electron multiplier was used to detect the ions.

Visualizing Structural Validation
The following diagrams illustrate the logical workflow for validating the structure of 2-Bromo-4-
methoxyphenylacetic acid and the relationship between its structure and the expected

spectroscopic signals.
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Spectroscopic Validation Workflow

Hypothesized Structure:
2-Bromo-4-methoxyphenylacetic acid

NMR Spectroscopy
(¹H & ¹³C) IR Spectroscopy Mass Spectrometry

Acquire Spectroscopic Data

Compare with Alternatives:
- 4-Methoxyphenylacetic acid
- 2-Bromophenylacetic acid

Analyze & Interpret Spectra

Structure Confirmed / Refuted

Click to download full resolution via product page

Caption: Workflow for the spectroscopic validation of 2-Bromo-4-methoxyphenylacetic acid.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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